molecular formula C19H21BrN2O3S B11540409 N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide

N-benzyl-4-bromo-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11540409
M. Wt: 437.4 g/mol
InChI Key: ICVNKBWPQVVXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, a piperidine ring, and a sulfonyl group attached to a benzamide core. Its molecular formula is C19H21BrN2O3S, and it has a molecular weight of 437.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a benzyl-piperidine derivative, followed by sulfonylation and subsequent coupling with a benzamide moiety. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-BROMO-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-benzyl-4-bromo-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)

InChI Key

ICVNKBWPQVVXBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.